Cas no 3849-75-0 (1H-Indol-3-ol,5-fluoro-, 3-acetate)
1H-Indol-3-ol,5-fluoro-, 3-acetate Chemical and Physical Properties
Names and Identifiers
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- 1H-Indol-3-ol,5-fluoro-, 3-acetate
- (5-fluoro-1H-indol-3-yl) acetate
- 1H-Indol-3-ol,5-fluoro-, acetate (ester) (9CI)
- 3-Acetoxy-5-fluoroindole
- Indol-3-ol, 5-fluoro-, acetate (ester) (8CI)
- Indoxyl, 5-fluoro-, acetate (6CI)
- 3849-75-0
- DTXSID00696947
- BS-45769
- EN300-76244
- 5-fluoro-1H-indol-3-ylacetate
- SCHEMBL6512767
- E73816
- MFCD11559039
- A824175
- 1H-Indol-3-ol,5-fluoro-,3-acetate
- AKOS006281715
- 5-FLUORO-1H-INDOL-3-YL ACETATE
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- Inchi: 1S/C10H8FNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3
- InChI Key: ABECKFCGWNFXJX-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(=CN2)OC(C)=O
Computed Properties
- Exact Mass: 193.054
- Monoisotopic Mass: 193.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 42.1A^2
1H-Indol-3-ol,5-fluoro-, 3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1254806-100mg |
5-fluoro-1H-indol-3-yl acetate |
3849-75-0 | 95% | 100mg |
$130 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1254806-250mg |
5-fluoro-1H-indol-3-yl acetate |
3849-75-0 | 95% | 250mg |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1254806-1g |
5-fluoro-1H-indol-3-yl acetate |
3849-75-0 | 95% | 1g |
$360 | 2024-06-06 | |
| Enamine | EN300-76244-0.05g |
5-fluoro-1H-indol-3-yl acetate |
3849-75-0 | 0.05g |
$612.0 | 2023-02-12 | ||
| Enamine | EN300-76244-0.1g |
5-fluoro-1H-indol-3-yl acetate |
3849-75-0 | 0.1g |
$640.0 | 2023-02-12 | ||
| Enamine | EN300-76244-0.25g |
5-fluoro-1H-indol-3-yl acetate |
3849-75-0 | 0.25g |
$670.0 | 2023-02-12 | ||
| Enamine | EN300-76244-0.5g |
5-fluoro-1H-indol-3-yl acetate |
3849-75-0 | 0.5g |
$699.0 | 2023-02-12 | ||
| Enamine | EN300-76244-1.0g |
5-fluoro-1H-indol-3-yl acetate |
3849-75-0 | 1.0g |
$727.0 | 2023-02-12 | ||
| Enamine | EN300-76244-2.5g |
5-fluoro-1H-indol-3-yl acetate |
3849-75-0 | 2.5g |
$1428.0 | 2023-02-12 | ||
| Enamine | EN300-76244-5.0g |
5-fluoro-1H-indol-3-yl acetate |
3849-75-0 | 5.0g |
$2110.0 | 2023-02-12 |
1H-Indol-3-ol,5-fluoro-, 3-acetate Suppliers
1H-Indol-3-ol,5-fluoro-, 3-acetate Related Literature
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Vineeta Soni,Ulhas N. Patel,Benudhar Punji RSC Adv. 2015 5 57472
Additional information on 1H-Indol-3-ol,5-fluoro-, 3-acetate
Comprehensive Guide to 1H-Indol-3-ol,5-fluoro-, 3-acetate (CAS No. 3849-75-0): Properties, Applications, and Market Insights
1H-Indol-3-ol,5-fluoro-, 3-acetate (CAS No. 3849-75-0) is a fluorinated indole derivative with significant potential in pharmaceutical and biochemical research. This compound, also known as 5-fluoro-3-hydroxyindole acetate, belongs to the class of indole-3-acetate esters, which are widely studied for their bioactive properties. Its unique molecular structure, featuring a fluoro substituent at the 5-position and an acetylated hydroxyl group at the 3-position, makes it a valuable intermediate in drug discovery and organic synthesis.
The growing interest in fluorinated indole compounds stems from their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. Researchers are particularly focused on 5-fluoroindole derivatives due to their potential applications in developing novel serotonin receptor modulators and enzyme inhibitors. Recent studies suggest that 1H-Indol-3-ol,5-fluoro-, 3-acetate may serve as a precursor for synthesizing compounds with potential neurological activity, aligning with current trends in central nervous system (CNS) drug development.
From a chemical perspective, 1H-Indol-3-ol,5-fluoro-, 3-acetate demonstrates interesting physicochemical properties. The fluoro substitution at the 5-position significantly influences the compound's electronic distribution, potentially enhancing its binding affinity to biological targets. The acetyl group at the 3-position improves the compound's stability and solubility profile, making it more suitable for various research applications. These characteristics have led to increased demand for this compound in medicinal chemistry laboratories worldwide.
In the pharmaceutical industry, 5-fluoroindole derivatives are gaining attention for their potential in addressing current healthcare challenges. The structural motif of 1H-Indol-3-ol,5-fluoro-, 3-acetate appears in several investigational compounds targeting neurodegenerative disorders and mood regulation, areas of significant unmet medical need. This aligns with the growing market for neurological therapeutics, projected to expand substantially in the coming years due to aging populations and increased awareness of mental health issues.
The synthesis of 1H-Indol-3-ol,5-fluoro-, 3-acetate typically involves fluorination reactions followed by esterification of the indole hydroxyl group. Modern synthetic approaches emphasize green chemistry principles, reflecting the pharmaceutical industry's shift toward more sustainable production methods. Researchers are particularly interested in developing catalytic fluorination methods that could improve the efficiency and environmental profile of producing this and related fluoroindole compounds.
Quality control of 1H-Indol-3-ol,5-fluoro-, 3-acetate requires sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to ensure purity and verify structural integrity. The compound's UV absorption characteristics, resulting from its conjugated indole system, facilitate analytical detection and quantification. These quality assurance measures are crucial for researchers who require high-purity compounds for sensitive biological assays and structure-activity relationship studies.
Market analysis indicates steady growth in demand for specialized indole derivatives like 1H-Indol-3-ol,5-fluoro-, 3-acetate. Pharmaceutical companies and contract research organizations are the primary consumers, utilizing these compounds in their drug discovery pipelines. The compound's versatility as a chemical building block has also attracted interest from academic research groups studying heterocyclic chemistry and bioorganic transformations.
Storage and handling of 1H-Indol-3-ol,5-fluoro-, 3-acetate require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper storage in airtight containers protected from light and moisture helps maintain stability. The compound's shelf life can be extended by storing at reduced temperatures, a consideration important for research facilities maintaining chemical inventories.
Future research directions for 1H-Indol-3-ol,5-fluoro-, 3-acetate and related compounds may explore their potential in targeted drug delivery systems and as molecular probes for biological imaging. The incorporation of fluorine atoms in pharmaceutical compounds continues to be an active area of investigation, with particular interest in how fluorination affects drug-receptor interactions and pharmacokinetic properties. These developments align with current trends in precision medicine and personalized therapeutics.
For researchers sourcing 1H-Indol-3-ol,5-fluoro-, 3-acetate, it's important to verify suppliers' certificates of analysis and quality control procedures. The compound is typically available in milligram to gram quantities from specialty chemical providers catering to the pharmaceutical research market. Some suppliers offer custom synthesis services for researchers requiring modified versions of this indole derivative or larger quantities for extensive studies.
In conclusion, 1H-Indol-3-ol,5-fluoro-, 3-acetate (CAS No. 3849-75-0) represents an important fluorinated indole derivative with diverse applications in medicinal chemistry and drug discovery. Its unique structural features and potential biological activities make it a valuable compound for researchers exploring new therapeutic avenues, particularly in neuroscience and psychopharmacology. As the demand for specialized heterocyclic compounds grows, this fluorinated indole acetate is likely to remain an important tool in the pharmaceutical researcher's arsenal.
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